5-Phenylisoxazole-3-carbohydrazide

Descripción general

Descripción

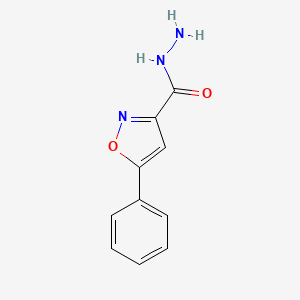

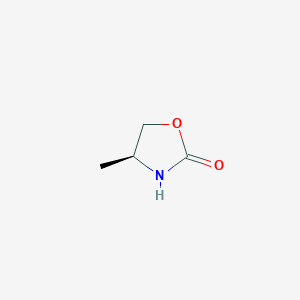

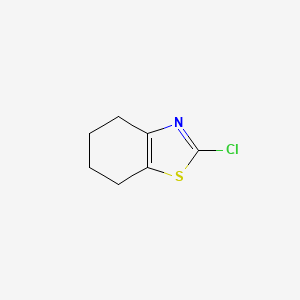

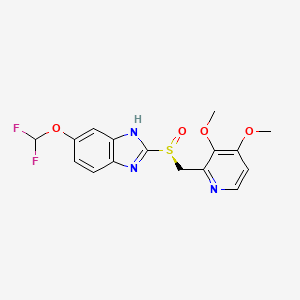

5-Phenylisoxazole-3-carbohydrazide is a research chemical . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has been studied for its potential as a monoamine oxidase B inhibitor, which could make it a potential drug candidate for the treatment of Parkinson’s disease .

Synthesis Analysis

The synthesis of 5-Phenylisoxazole-3-carbohydrazide involves several steps. One method involves the cyclization of an intermediate with NH2OH·HCl in refluxing methanolic conditions for 2–3 hours, yielding methyl 5-phenylisoxazole-3-carboxylate. This is then reacted with hydrazine hydrate in refluxing methanolic conditions for 3–5 hours to yield 5-phenylisoxazole-3-carbohydrazide .Molecular Structure Analysis

The molecular structure of 5-Phenylisoxazole-3-carbohydrazide is represented by the empirical formula C10H9N3O2 . The molecular weight is 203.20 .Chemical Reactions Analysis

5-Phenylisoxazole-3-carbohydrazide has been studied for its inhibitory activity against monoamine oxidase B (MAO-B). Most of the compounds in the series of phenyl substituted isoxazole carbohydrazides exhibited potent inhibitory activity against MAO-B .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Phenylisoxazole-3-carbohydrazide are represented by the empirical formula C10H9N3O2 . The molecular weight is 203.20 .Aplicaciones Científicas De Investigación

Drug Discovery and Development

5-Phenylisoxazole-3-carbohydrazide: is a significant compound in the field of drug discovery due to its isoxazole moiety, which is a common feature in many commercially available drugs. This compound has been utilized in the synthesis of various drugs due to its diverse biological activities .

Anticancer Properties

Isoxazole derivatives have shown potential as anticancer agents. The structural framework of isoxazoles, including 5-Phenylisoxazole-3-carbohydrazide, can be tailored to target specific cancer pathways, making them valuable in the design of new anticancer drugs .

Antibacterial and Antimicrobial Activity

The isoxazole ring is known for its antibacterial and antimicrobial properties. As such, 5-Phenylisoxazole-3-carbohydrazide could serve as a starting point for the development of new antibiotics and antimicrobial agents .

Neurological Disorder Treatment

Isoxazole derivatives, including 5-Phenylisoxazole-3-carbohydrazide, have been studied for their role in neurological disorder treatments. They have been used to inhibit monoamine oxidase (MAO) enzymes, which are critical in neurological disorders .

Parkinson’s Disease

Specifically, 5-Phenylisoxazole-3-carbohydrazide derivatives have shown promise as potential antiparkinson agents. They have been evaluated for their monoamine oxidase inhibitory activity, which is a key target in Parkinson’s disease treatment .

Eco-Friendly Synthetic Routes

The development of metal-free synthetic routes for isoxazoles is crucial due to the disadvantages associated with metal-catalyzed reactions, such as toxicity and environmental harm. 5-Phenylisoxazole-3-carbohydrazide can be synthesized using eco-friendly methods, which is beneficial for sustainable chemistry practices .

Sensing Applications

Isoxazole derivatives are explored for their use in sensing applications due to their ability to bind with various biological targets. 5-Phenylisoxazole-3-carbohydrazide could be modified to develop sensors for detecting specific biological or chemical substances .

Drug Delivery Systems

The structural versatility of isoxazole compounds allows them to be used in drug delivery systems. 5-Phenylisoxazole-3-carbohydrazide can be incorporated into nanoparticles or other delivery vehicles to enhance the efficacy and targeting of pharmaceuticals .

Nanocatalysis

In the field of nanocatalysis, isoxazole derivatives are used to catalyze various chemical reactions at the nanoscale. 5-Phenylisoxazole-3-carbohydrazide can potentially be used to design nanocatalysts with improved efficiency and selectivity .

Mecanismo De Acción

Target of Action

The primary target of 5-Phenylisoxazole-3-carbohydrazide is the monoamine oxidase (MAO) enzymes . These enzymes are responsible for the metabolism of dietary amines and neurotransmitters, as well as the oxidation of several xenobiotics . They are preferentially present in the outer mitochondrial membrane of neurons, glia, and many other mammalian cells .

Mode of Action

5-Phenylisoxazole-3-carbohydrazide interacts with its target, the MAO enzymes, by inhibiting their activity . This inhibition halts the metabolism of monoamine neurotransmitters, thus improving their concentration in the nerve terminals . The compound exhibits potent inhibitory activity against MAO-B .

Biochemical Pathways

The inhibition of MAO enzymes by 5-Phenylisoxazole-3-carbohydrazide affects the oxidative deamination of monoamines . This process usually leads to the generation of ammonia, corresponding aldehyde, and H2O2, which generates toxic hydroxyl radical leading to further aggravation of neurodegeneration . By inhibiting this process, 5-Phenylisoxazole-3-carbohydrazide can potentially mitigate neurodegenerative effects.

Result of Action

The molecular and cellular effects of 5-Phenylisoxazole-3-carbohydrazide’s action primarily involve the prevention of the oxidative deamination of monoamines . This results in an increased concentration of monoamine neurotransmitters in the nerve terminals , which could potentially alleviate symptoms of conditions like Parkinson’s disease .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-phenyl-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-12-10(14)8-6-9(15-13-8)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHLFCQJZLLQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429428 | |

| Record name | 5-phenylisoxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenylisoxazole-3-carbohydrazide | |

CAS RN |

90946-22-8 | |

| Record name | 5-phenylisoxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenylisoxazole-3-carboxylic acid hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-Phenylisoxazole-3-carbohydrazide interact with monoamine oxidase (MAO) to exert its potential antiparkinson effects?

A: The research paper titled "Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies" [, ] likely investigates the inhibitory action of 5-Phenylisoxazole-3-carbohydrazide and its derivatives on MAO. MAO is an enzyme involved in the breakdown of dopamine, a neurotransmitter crucial for motor control. By inhibiting MAO, these compounds could potentially increase dopamine levels in the brain, alleviating Parkinson's disease symptoms. The study likely explores the binding interactions of 5-Phenylisoxazole-3-carbohydrazide within the active site of MAO using docking studies to understand its mechanism of action.

Q2: What structural modifications of 5-Phenylisoxazole-3-carbohydrazide were explored in the study, and how did these changes impact its MAO inhibitory activity?

A: The study likely explores the structure-activity relationship (SAR) by synthesizing and evaluating various derivatives of 5-Phenylisoxazole-3-carbohydrazide [, ]. These modifications could involve changes to the phenyl ring, the isoxazole ring, or the carbohydrazide moiety. By comparing the MAO inhibitory activity of these derivatives, the researchers aim to identify the structural features crucial for potent and selective inhibition, paving the way for the development of more effective antiparkinson agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)

![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)